molecular formula C39H59N9O8S B118525 Thrombospondin-1 (1016-1021) (human, bovine, mouse) CAS No. 149234-06-0

Thrombospondin-1 (1016-1021) (human, bovine, mouse)

Cat. No.: B118525
CAS No.: 149234-06-0
M. Wt: 814 g/mol
InChI Key: CCHSWWYUHREZCY-JNRWAQIZSA-N
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Description

The compound Thrombospondin-1 (1016-1021) (human, bovine, mouse) is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues, phenyl groups, and a sulfanyl group, making it a molecule of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and manipulation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its complex structure and functional groups.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar molecules is its highly specific and intricate structure, which allows for unique interactions with biological targets. Its multiple functional groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHSWWYUHREZCY-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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